molecular formula C19H23N3O3 B2396734 N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922926-85-0

N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2396734
CAS No.: 922926-85-0
M. Wt: 341.411
InChI Key: JZULTVDSWFXZBZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone core in the presence of a base.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through an amide bond formation reaction, typically using cyclohexylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated methoxyphenyl derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide can be compared with other pyridazinone derivatives, such as:

    2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides: These compounds also contain a pyridazinone core and exhibit similar biological activities.

    Indole derivatives: While structurally different, indole derivatives share some pharmacological properties with pyridazinone derivatives, such as anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZULTVDSWFXZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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